molecular formula C23H23N3O4S B2656015 1-Benzhydryl-4-(4-nitrophenyl)sulfonylpiperazine CAS No. 325812-61-1

1-Benzhydryl-4-(4-nitrophenyl)sulfonylpiperazine

Cat. No.: B2656015
CAS No.: 325812-61-1
M. Wt: 437.51
InChI Key: CXGBLXNDKDGHJR-UHFFFAOYSA-N
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Description

1-Benzhydryl-4-(4-nitrophenyl)sulfonylpiperazine is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological activities and are used in various therapeutic areas. The benzhydryl group is a fundamental component present in many drugs, including anti-histamines, anti-hypertensive, anti-migraine, and anti-allergenic agents .

Preparation Methods

1-Benzhydryl-4-(4-nitrophenyl)sulfonylpiperazine can be synthesized through a nucleophilic substitution reaction. The synthetic route involves the reaction of 1-benzhydryl piperazine with 4-nitrobenzenesulfonyl chloride. The reaction is typically carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The product is then purified through recrystallization or chromatography .

Chemical Reactions Analysis

1-Benzhydryl-4-(4-nitrophenyl)sulfonylpiperazine undergoes various chemical reactions, including:

Scientific Research Applications

1-Benzhydryl-4-(4-nitrophenyl)sulfonylpiperazine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-tumor and anti-microbial properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used as a raw material in the production of other chemical compounds.

Mechanism of Action

The mechanism of action of 1-Benzhydryl-4-(4-nitrophenyl)sulfonylpiperazine involves its interaction with specific molecular targets. The compound can bind to multiple receptors with high affinity, affecting various biological pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

1-Benzhydryl-4-(4-nitrophenyl)sulfonylpiperazine can be compared with other piperazine derivatives, such as:

These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their positions, which can influence its chemical and biological properties.

Properties

IUPAC Name

1-benzhydryl-4-(4-nitrophenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O4S/c27-26(28)21-11-13-22(14-12-21)31(29,30)25-17-15-24(16-18-25)23(19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1-14,23H,15-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXGBLXNDKDGHJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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